molecular formula C12H24Cl3CrO3 B168041 Oxolane;trichlorochromium CAS No. 10170-68-0

Oxolane;trichlorochromium

Cat. No.: B168041
CAS No.: 10170-68-0
M. Wt: 374.7 g/mol
InChI Key: CYOMBOLDXZUMBU-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oxolane;trichlorochromium typically involves the reaction of chromium(III) chloride with tetrahydrofuran in a 1:3 molar ratio. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxolane;trichlorochromium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Chromium(VI) compounds, while reduction can produce Chromium(II) complexes .

Scientific Research Applications

Oxolane;trichlorochromium has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxolane;trichlorochromium involves its ability to coordinate with various ligands and substrates. The chromium center can undergo redox reactions, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the chromium center, allowing it to participate in catalytic cycles and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Chromium(III) chloride: A simpler compound without the tetrahydrofuran ligands.

    Chromium(III) acetylacetonate: Another coordination complex with different ligands.

    Chromium(III) nitrate: A chromium compound with nitrate ligands

Uniqueness

Oxolane;trichlorochromium is unique due to its specific coordination with tetrahydrofuran ligands, which imparts distinct solubility and reactivity properties. This makes it particularly useful in organic synthesis and catalysis compared to other chromium compounds .

Properties

IUPAC Name

oxolane;trichlorochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMBOLDXZUMBU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455230
Record name Chromium(III) chloride tetrahydrofuran complex (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10170-68-0
Record name Chromium(III) chloride tetrahydrofuran complex (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolane;trichlorochromium
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Oxolane;trichlorochromium
Reactant of Route 3
Oxolane;trichlorochromium
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Oxolane;trichlorochromium
Reactant of Route 5
Oxolane;trichlorochromium
Reactant of Route 6
Oxolane;trichlorochromium

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